An In-depth Technical Guide to N1-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to N1-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of the chemical properties of N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The guide details a probable synthetic route, physicochemical characteristics, analytical methodologies, and potential applications, offering field-proven insights into its scientific context.
Introduction: The Significance of N-Aryl Glycinamides
N-aryl glycinamides are a class of organic compounds that feature a glycine amide backbone attached to an aryl group. These structures are of significant interest in medicinal chemistry and materials science. The incorporation of halogen atoms, such as bromine and fluorine, onto the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making them valuable scaffolds in drug discovery. N-aryl glycines have also been recognized for their utility as versatile initiators in various polymerization reactions[1][2]. The hydrochloride salt form of these molecules often enhances their solubility and stability, which is advantageous for experimental and developmental purposes.
Proposed Synthesis Pathway
A plausible and efficient synthesis of N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride can be envisioned through a multi-step process, starting from commercially available 4-bromo-2-fluoroaniline. The rationale behind this proposed pathway is based on established and reliable chemical transformations.
Step 1: Acylation of 4-Bromo-2-fluoroaniline
The initial step involves the protection of the amine group of 4-bromo-2-fluoroaniline via acylation. A common and effective method is the reaction with chloroacetyl chloride in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate to neutralize the hydrochloric acid byproduct. This reaction yields the intermediate, 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide.
Step 2: Azide Substitution
The chloro-substituted intermediate is then converted to an azido-intermediate by reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction is a standard and high-yielding method for introducing an azide group.
Step 3: Reduction of the Azide and Salt Formation
The final step involves the reduction of the azido group to a primary amine, followed by in-situ salt formation. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and hydrochloric acid. The hydrochloric acid serves both as a proton source for the reduction and to form the final hydrochloride salt of the desired product, N1-(4-bromo-2-fluorophenyl)glycinamide.
Experimental Workflow: Synthesis of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride
Caption: Proposed synthetic workflow for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C8H9BrClFN2O | Based on the chemical structure. |
| Molecular Weight | 283.53 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic hydrochloride salts. |
| Melting Point | >200 °C (with decomposition) | Hydrochloride salts of amines often have high melting points. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents. | The hydrochloride salt form increases aqueous solubility. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong bases. | The amide and hydrochloride functionalities dictate its stability profile. |
Analytical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycinamide moiety, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 1,2,4-substitution pattern on the phenyl ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic ring.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the single fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-Br and C-F stretching vibrations.
Elemental Analysis
Elemental analysis for carbon, hydrogen, nitrogen, and halogen content will provide quantitative confirmation of the compound's purity and empirical formula.
Analytical Workflow for Compound Characterization
Caption: A typical analytical workflow for the characterization of a novel chemical entity.
Potential Applications in Research and Development
Given its structural features, N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride holds potential in several areas of research and development:
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Medicinal Chemistry: This compound can serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic activities. The presence of the bromo and fluoro substituents allows for further chemical modifications through cross-coupling reactions.
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Fragment-Based Drug Discovery (FBDD): Its relatively small size and defined chemical features make it a suitable candidate for FBDD screening campaigns to identify novel binders for biological targets.
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Materials Science: As a derivative of N-aryl glycine, it could be explored as a component in the development of novel polymers with specific optical or electronic properties[1][2].
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride. Based on structurally related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride is a chemical entity with significant potential for application in various scientific disciplines. This guide has provided a comprehensive overview of its probable synthesis, predicted physicochemical properties, and recommended analytical characterization methods. The insights provided herein are intended to support researchers and developers in their work with this and related N-aryl glycinamide compounds.
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